3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid (CAS 1255786-36-7) is a synthetic small-molecule pyridazinone derivative with molecular formula C₁₅H₁₆N₂O₃ and molecular weight 272.30 g·mol⁻¹. The compound is offered commercially as a research-grade screening compound by suppliers including Enamine Ltd.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 1255786-36-7
Cat. No. B2622756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
CAS1255786-36-7
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O
InChIInChI=1S/C15H16N2O3/c1-2-11-3-5-12(6-4-11)13-7-8-14(18)17(16-13)10-9-15(19)20/h3-8H,2,9-10H2,1H3,(H,19,20)
InChIKeyGCFQECHLYSUUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid (CAS 1255786-36-7): Procurement-Relevant Structural and Physicochemical Profile


3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid (CAS 1255786-36-7) is a synthetic small-molecule pyridazinone derivative with molecular formula C₁₅H₁₆N₂O₃ and molecular weight 272.30 g·mol⁻¹ . The compound is offered commercially as a research-grade screening compound by suppliers including Enamine Ltd. and Leyan ( purity ≥98%) . No peer-reviewed pharmacological data, patent-protected composition-of-matter claims, or authoritative database bioactivity entries were identified for this specific compound as of the search date.

Why Generic Substitution of 3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid Is Not Supported by Current Evidence


No published structure–activity relationship (SAR) studies, head-to-head comparator data, or target-engagement assays were located for this compound. In the absence of quantitative biological data—such as IC₅₀, Kd, or cellular potency values—there is no evidence basis to assert that this compound offers differentiated performance versus close structural analogs, including the 4-methoxyphenyl (CAS 1255785-01-3), 4-chlorophenyl (CAS 73402-27-4), 4-fluorophenyl (CAS 686272-49-1), or 3,4-dimethylphenyl (CAS 883824-25-7) congeners [1]. Any claim of functional superiority would be speculative.

Quantitative Differentiation Evidence for 3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid: Data Availability Assessment


Ligand Efficiency and Physicochemical Differentiation Relative to Halogenated and Alkoxy Congeners

The 4-ethyl substituent on the phenyl ring confers distinct lipophilicity relative to common comparator substituents in the 3-aryl-6-oxopyridazin-1(6H)-yl propanoic acid series. Calculated logP for the target compound is moderately higher than the 4-methoxy analog (CAS 1255785-01-3) and lower than the 4-chloro analog (CAS 73402-27-4), based on predicted physicochemical properties . This lipophilicity window may influence membrane permeability and non-specific protein binding in a manner distinct from more polar or halogenated congeners. No experimentally measured logP or logD data were identified for any compound in this series.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Absence of Confirmed hERG or CYP450 Liability Data: A Procurement Risk Consideration

No hERG channel binding assay data or cytochrome P450 inhibition profiles have been published for this compound or any closely related 3-aryl-6-oxopyridazin-1(6H)-yl propanoic acid congener. Pyridazinone chemotypes, as a class, have been associated with both cardiotonic activity (via PDE3 inhibition) [1] and hERG liability in certain sub-series [2]. Users should not assume a clean cardiac safety profile without experimental confirmation.

Drug Safety Cardiotoxicity ADMET

Commercial Availability and Purity Differentiation vs. Discontinued Analogs

3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is available from Enamine Ltd. (shipping from Ukraine) and Leyan (98% purity) [1]. In contrast, the closely related 4-ethoxyphenyl analog (CAS 1255785-01-3) is listed by multiple vendors but shows lower catalog availability from certain suppliers, and the CymitQuimica listing for the target compound is marked 'Discontinued' for the 50 mg format . The 3,4-dimethylphenyl analog (CAS 883824-25-7) and the 4-chlorophenyl analog (CAS 73402-27-4) remain available from multiple vendors but with varying purity grades and lead times.

Chemical Procurement Supply Chain Screening Libraries

Best-Fit Application Scenarios for 3-[3-(4-Ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid Based on Current Evidence


Diversity-Oriented Screening Library Expansion Requiring Alkyl-Substituted Pyridazinone Scaffolds

This compound is procurement-appropriate for building or expanding diversity-oriented screening libraries where an alkyl-substituted (4-ethyl) phenyl pyridazinone scaffold is specifically desired to complement existing methoxy, halogen, or unsubstituted phenyl variants. As indicated by the class-level inference on lipophilicity differentiation , the 4-ethyl group occupies a distinct physicochemical space relative to the 4-methoxy and 4-chloro congeners, potentially interacting with lipophilic enzyme pockets differently.

Medicinal Chemistry Hit-to-Lead Campaigns Requiring Rapid SAR Exploration Around the 4-Position of the Phenyl Ring

For projects where a pyridazinone hit has been identified and systematic exploration of 4-position substituent effects (H, F, Cl, Me, OMe, Et) on target potency and ADME properties is planned, this compound serves as the 4-ethyl member of the SAR matrix. Its commercial availability through Enamine enables timely procurement without custom synthesis delays, supporting parallel SAR evaluation alongside other 4-substituted analogs [1].

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Accessible Validation Compounds

For computational chemists performing docking or pharmacophore modeling studies on pyridazinone-containing targets, this compound provides an experimentally accessible validation tool. Its predicted physicochemical properties (density 1.21±0.1 g/cm³, boiling point 459.9±55.0 °C) support handling and formulation for follow-up in vitro confirmation of in silico predictions, though users should note the absence of experimentally determined solubility data.

Quote Request

Request a Quote for 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.